1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine (CBMP) is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. CBMP is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies.
Mechanism of Action
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to anxiolytic and antidepressant effects. This compound has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in stress and anxiety.
Advantages and Limitations for Lab Experiments
1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine has several advantages for use in lab experiments. It is a well-characterized compound with a known synthesis method, making it easy to obtain in high purity. This compound is also highly selective for the serotonin receptors, making it a useful tool for studying the role of these receptors in neurological disorders.
However, this compound also has some limitations for use in lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. This compound is also highly lipophilic, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine. One area of interest is the development of new drugs and therapies based on the pharmacological activities of this compound. Another area of interest is the study of the long-term effects of this compound on the brain and behavior. Finally, the development of new analogs and derivatives of this compound may lead to the discovery of new compounds with even greater pharmacological activity.
Synthesis Methods
The synthesis of 1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine involves the reaction between 2-chlorobenzyl chloride and 4-methoxyphenylpiperazine in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound as the final product. The synthesis of this compound has been optimized to ensure high yields and purity, making it suitable for use in scientific research.
Scientific Research Applications
1-(2-chlorobenzyl)-4-(4-methoxyphenyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of pharmacological activities, including anxiolytic, antidepressant, and antipsychotic effects. This compound has also been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-22-17-8-6-16(7-9-17)21-12-10-20(11-13-21)14-15-4-2-3-5-18(15)19/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVBDQZRDCLVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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